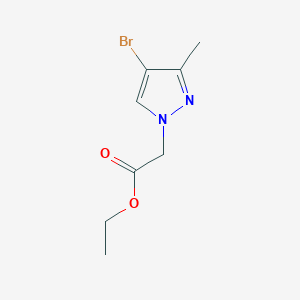

ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

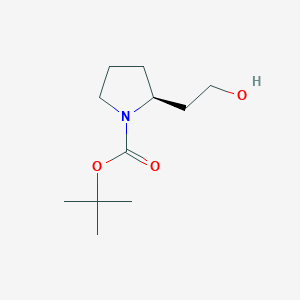

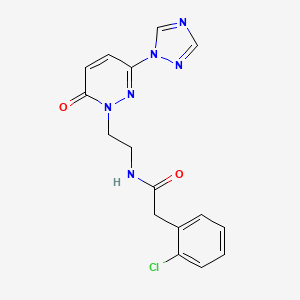

Ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C9H13BrN2O2 . It is a derivative of 4-Bromopyrazole, which is used in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The bromine atom is attached to the 4th position of the pyrazole ring .

Chemical Reactions Analysis

Pyrazole compounds, including this compound, are known for their wide range of chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of reactions, including [3 + 2] cycloadditions, condensations, and dehydrogenative coupling reactions .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 261.12 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Aplicaciones Científicas De Investigación

Antimicrobial and Antibacterial Activity

Ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate and its derivatives show promising antimicrobial and antibacterial properties. A study synthesized various derivatives of this compound, which were then tested against common pathogenic bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Psuedomonas aeruginosa. The antimicrobial activity of these compounds was found to be comparable with standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021). Another research synthesized novel thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety and assessed their potential antimicrobial activities (Abdelhamid & Afifi, 2010).

Dye Synthesis for Textile Industry

The compound has been utilized in the synthesis of disperse dyes for the textile industry. A research synthesized dyes derived from 3-hydrazinyl-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine and evaluated their color assessment on polyester fabric (Deeb, El-Hossami & Abdelgawad, 2015).

Heterocyclic Synthesis

This compound has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, research has detailed the synthesis of pyran, pyridine, and pyridazine derivatives using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates (Mohareb, Sherif, Gaber, Ghabrial & Aziz, 2004). Another study focused on the synthesis of celecoxib derivatives, investigating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Crystallography and Molecular Structure Analysis

The compound also plays a role in crystallography and molecular structure analysis. For instance, research has been conducted on the synthesis, characterization, and X-ray diffraction studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (Viveka et al., 2016).

Safety and Hazards

Direcciones Futuras

While specific future directions for ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate were not found in the search results, pyrazole-containing compounds in general have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . They continue to receive attention for the development of new pesticides and drugs .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various biological targets such as acetylcholine receptors and bacterial cells .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Análisis Bioquímico

Biochemical Properties

Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties

Cellular Effects

It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages, and high doses can sometimes lead to toxic or adverse effects .

Propiedades

IUPAC Name |

ethyl 2-(4-bromo-3-methylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIORGJMRTYFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione](/img/structure/B2629997.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2630001.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)

![2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2630005.png)

![(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2630007.png)

![N-(2-chlorobenzyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide](/img/structure/B2630012.png)